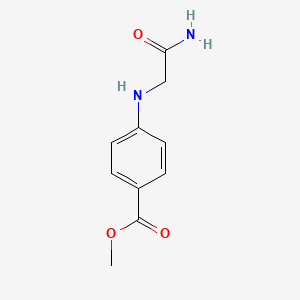

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-[(2-amino-2-oxoethyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-6-9(11)13/h2-5,12H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRRARYISAIEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid with carbamoylmethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:

Amination: 4-aminobenzoic acid reacts with carbamoylmethyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 4-(Carbamoylmethyl-amino)-benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including catalytic reduction processes involving Raney nickel catalysts. For instance, the reduction of methyl 4-formylbenzoate or other derivatives under controlled conditions yields the desired compound efficiently while minimizing by-products . Its chemical structure allows for modifications that enhance its solubility and bioactivity.

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-(carbamoylmethyl-amino)-benzoic acid methyl ester exhibit significant anticancer properties. In vitro studies have shown that certain modifications of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural motifs have been tested against leukemia and central nervous system cancer cell lines, demonstrating promising inhibition rates .

2. Acetylcholinesterase Inhibition

Compounds related to 4-(carbamoylmethyl-amino)-benzoic acid methyl ester have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. These studies involve molecular docking simulations to elucidate binding interactions with the enzyme, revealing that specific structural features enhance inhibitory activity .

3. Therapeutic Agents

The compound serves as a precursor for synthesizing therapeutic agents, particularly those aimed at treating gastric ulcers. Its role as a monomer in polymer synthesis further underscores its versatility in drug formulation and delivery systems .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Compounds derived from 4-(carbamoylmethyl-amino)-benzoic acid methyl ester showed over 70% inhibition against leukemia cell lines. |

| Study B | Investigate acetylcholinesterase inhibition | Molecular docking revealed strong binding affinity; IC50 values were comparable to known inhibitors. |

| Study C | Synthesis of therapeutic agents | Demonstrated successful incorporation into polymer matrices for controlled drug release applications. |

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Comparison Table

Enzyme Inhibition and Antitumor Effects

- Methyl 4-carbamoylbenzoate (): May act as a building block for cholinesterase inhibitors, similar to derivatives in targeting butyrylcholinesterase (BChE) .

- Av7 and Av9 (): Exhibit potent antitumor activity against gastric, liver, and lung cancer cell lines (IC₅₀ < 10 μM). The acetamido and hydroxy-methyl-propionamide groups enhance cytotoxicity .

- Steroidal esters of 4-Me-CABA (): Demonstrate antileukemic effects by damaging DNA sequences, emphasizing the role of amide/lactam groups in activity .

Anti-inflammatory and Nitric Oxide Donors

- NCX4040 (para-NO-ASA, ): A nitrooxy-modified aspirin derivative that inhibits β-catenin signaling in colon cancer, showcasing the impact of ester-linked nitrooxy groups .

Physicochemical Properties and Solubility

- Stability : Ester derivatives like methyl 4-carbamoylbenzoate () are stable under physiological conditions, whereas nitrooxy esters () may release nitric oxide under enzymatic cleavage .

- Crystallinity : Derivatives such as Av7 () are recrystallized from ethyl acetate-hexane mixtures, indicating moderate crystallinity .

Biological Activity

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester, also known by its chemical structure and various identifiers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester

- CAS Number : 923137-65-9

Biological Activity Overview

Research indicates that 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can possess antimicrobial activities against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which may be beneficial in treating conditions like arthritis.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

The biological activity of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that affect cell growth and inflammation.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester | Antimicrobial, Anti-inflammatory, Anticancer | Varies by activity | Enzyme inhibition, Receptor interaction |

| Pyrazole Derivatives | Antibacterial, Anti-inflammatory | 123 nM (for inflammation) | Similar mechanisms involving enzyme inhibition |

| Methyl Salicylate | Anti-inflammatory | Not specified | COX inhibition |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester, and how can reaction conditions be optimized?

Answer:

The synthesis involves a multi-step approach:

Amidation: React 4-aminobenzoic acid with chloroacetyl chloride to introduce the carbamoylmethyl group.

Esterification: Treat the intermediate with methanol in the presence of concentrated sulfuric acid to form the methyl ester .

Optimization Tips:

- Use anhydrous conditions during esterification to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol).

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy: H NMR (DMSO-d6) to confirm ester (-COOCH3) and carbamoyl (-CONH-) groups. Key peaks: δ 3.8–3.9 ppm (ester -OCH3) and δ 6.5–7.8 ppm (aromatic protons) .

- IR Spectroscopy: Detect carbonyl stretches (ester C=O at ~1720 cm, amide C=O at ~1650 cm) .

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 60:40, 1.0 mL/min) to assess purity (>98%) .

Advanced: How can computational modeling (e.g., DFT) predict this compound’s supramolecular interactions?

Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Predict hydrogen-bonding patterns and lattice energies, as demonstrated for related benzohydrazides .

- Molecular Dynamics (MD): Simulate interactions in solvent systems (e.g., DMSO) to study solubility and aggregation behavior.

Advanced: How to address contradictions in thermal stability data across studies?

Answer:

- Experimental Variables: Compare TGA/DSC conditions (e.g., heating rate, atmosphere). For example, a heating rate of 10°C/min under nitrogen showed decomposition at ~250°C in analogous esters .

- Sample Purity: Impurities (e.g., unreacted starting materials) lower observed decomposition temperatures. Validate purity via HPLC and elemental analysis .

Basic: What physicochemical properties are vital for its application in drug delivery?

Answer:

Advanced: How does the carbamoylmethyl-amino group influence hydrogen bonding and crystal packing?

Answer:

- The -NHCO- group acts as a hydrogen-bond donor/acceptor, forming 1D chains or 2D sheets, as seen in acyl hydrazides .

- Single-Crystal XRD: Resolve intermolecular interactions (e.g., N–H···O distances of 2.8–3.0 Å) to design co-crystals for enhanced stability .

Basic: What are common synthesis impurities, and how are they controlled?

Answer:

- Impurities: Unreacted 4-aminobenzoic acid, methyl ester byproducts.

- Mitigation:

Advanced: What in vitro assays evaluate its potential enzyme inhibition activity?

Answer:

- Kinase Inhibition: Use fluorescence polarization assays (e.g., EGFR kinase) with ATP-conjugated substrates.

- Protease Screening: Test against trypsin/chymotrypsin using chromogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.